3-(Trifluoromethyl)pyridine-2-sulfinic acid

Suzuki-Miyaura cross-coupling desulfinative coupling pyridine C–C bond formation

Pyridine-2-boronic acids suffer rapid protodeboronation, preventing reliable C-C bond formation at the 2-position. 3-(Trifluoromethyl)pyridine-2-sulfinic acid (CAS 2098851-51-3) solves this as a bench-stable Willis pyridinate nucleophile. • Enables Pd-catalyzed desulfinative cross-coupling with (hetero)aryl bromides and chlorides at the pyridine 2-position • Demonstrated on multi-gram scale (7 g, 20 mmol, 92% yield) using Pd(OAc)₂/PCy₃ protocol at 150 °C • Direct synthetic precursor to Flazasulfuron metabolite TPSA for certified reference material preparation under 40 CFR § 180.655 • Available as free acid (≥98%) or sodium salt (CAS 2098851-52-4) for flexible formulation and inventory management

Molecular Formula C6H4F3NO2S
Molecular Weight 211.16 g/mol
Cat. No. B12959973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Trifluoromethyl)pyridine-2-sulfinic acid
Molecular FormulaC6H4F3NO2S
Molecular Weight211.16 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)S(=O)O)C(F)(F)F
InChIInChI=1S/C6H4F3NO2S/c7-6(8,9)4-2-1-3-10-5(4)13(11)12/h1-3H,(H,11,12)
InChIKeyVZSRRSMIRMQBPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Trifluoromethyl)pyridine-2-sulfinic acid Procurement & Specifications


3-(Trifluoromethyl)pyridine-2-sulfinic acid (CAS 2098851-51-3; MF C₆H₄F₃NO₂S; MW 211.16) is a heteroaryl sulfinic acid bearing a trifluoromethyl substituent at the pyridine 3-position and a sulfinic acid (–SO₂H) group at the 2-position . As a member of the pyridine-2-sulfinate (Willis pyridinate) reagent class, this compound serves as a bench-stable nucleophilic coupling partner for palladium-catalyzed desulfinative cross-coupling, enabling C–C bond formation at the pyridine 2-position where the corresponding pyridine-2-boronic acids and boronates typically fail due to protodeboronation and instability [1]. The compound is available as the free sulfinic acid (98% purity; Leyan) and as its sodium salt (CAS 2098851-52-4; AKSci) .

3-(Trifluoromethyl)pyridine-2-sulfinic acid: Regioisomer Limitations


The position of the trifluoromethyl substituent on the pyridine ring relative to the 2-sulfinic acid group governs both electronic environment at the reactive sulfur center and the steric profile during metal-catalyzed transformations [1]. With CF₃ at position 3, the strongly electron-withdrawing group (–I effect, Hammett σₘ ≈ 0.43) is ortho to the sulfinic acid, simultaneously reducing electron density at the adjacent C2–S bond and introducing steric congestion that influences the chelated Pd(II)-sulfinate resting state identified in mechanistic studies of pyridine-2-sulfinate cross-coupling [2]. By contrast, the 4-CF₃ regioisomer places the substituent para to the sulfinic acid (primarily resonance effects), while the 5-CF₃ variant—the most studied in published cross-coupling scope—exerts a meta electronic influence. These electronic and steric differences mean that each regioisomer exhibits distinct reactivity profiles in desulfinative coupling, sulfonamide formation, and oxidation to the sulfonic acid, precluding simple interchange in synthetic routes or analytical reference applications [1][2].

3-(Trifluoromethyl)pyridine-2-sulfinic acid Comparative Evidence


Sulfinate vs. Boronate Cross-Coupling Efficiency

The Willis group established that pyridine-2-sulfinates as a reagent class dramatically outperform the corresponding pyridine-2-boronates in palladium-catalyzed cross-coupling. An internal Pfizer survey of medicinal chemists found that for 2-substituted pyridine cross-couplings, <8% of attempted examples achieved a yield of at least 20% when using pyridine-2-boronates [1]. In contrast, the optimized pyridine-2-sulfinate protocol delivered the unsubstituted parent cross-coupled product (2b) in excellent yields from both 4-bromo- and 4-chlorotoluene coupling partners [1]. For the substituted 5-trifluoromethylpyridine-2-sulfinate, products 3f–3l were prepared in high isolated yields across a range of aryl bromide and chloride partners, including sterically demanding ortho-substituted and electronically deactivated substrates [1]. While published quantitative data specific to the 3-CF₃ regioisomer in this exact protocol are not yet available, the study explicitly states that '3- and 4-substituted pyridine variants are also efficient coupling partners' [1]. This class-level superiority over boronates is further supported by the mechanistic study establishing that pyridine-2-sulfinates follow a distinct catalytic cycle with a chelated Pd(II) resting state, whereas carbocyclic sulfinates operate via a different turnover-limiting step [2].

Suzuki-Miyaura cross-coupling desulfinative coupling pyridine C–C bond formation palladium catalysis

Ambient Storage Stability: Sulfinate vs. Boronic Acid

Pyridine-2-sulfinates are explicitly characterized as 'stable to storage and coupling reaction conditions' and 'bench-stable, solid reagents' [1][2]. In the Willis 2017 study, sulfinates were successfully used after two months of storage under ambient conditions, establishing their credentials as storable building blocks [1]. This contrasts sharply with pyridine-2-boronic acids, which are documented to be 'challenging to prepare, unstable, base-sensitive, and prone to protodeboronation and decomposition under cross-coupling conditions' [2]. The Sigma-Aldrich Willis Pyridinates product line lists 'bench-stable, solid reagents' as a primary advantage . For the sodium salt of the 3-CF₃ compound (CAS 2098851-52-4), AKSci specifies long-term storage in a cool, dry place .

reagent stability storage cross-coupling procurement logistics

Flazasulfuron Metabolite Pathway Relevance

3-(Trifluoromethyl)pyridine-2-sulfinic acid is the direct synthetic precursor and reduced oxidation-state analog of 3-(trifluoromethyl)pyridine-2-sulfonic acid (TPSA; CAS 104040-76-8), which is a major hydrolytic metabolite of the sulfonylurea herbicide Flazasulfuron . TPSA (also referred to as SSRE-001) is the 3-(trifluoromethyl)-2-pyridinesulfonamide metabolite that arises from hydrolytic cleavage of the sulfonylurea bridge in Flazasulfuron . The sulfinic acid form provides access to the same 3-CF₃-pyridine-2-substituted scaffold at a lower sulfur oxidation state, enabling distinct derivatization pathways (e.g., oxidation to sulfonic acid/sulfonamide or desulfinative coupling) that are not accessible from the sulfonic acid metabolite itself . This compound is available as a reference standard for agrochemical residue analysis from specialist suppliers [1]. In contrast, the 4-CF₃, 5-CF₃, and 6-CF₃ regioisomers are not directly linked to a registered agrochemical metabolite pathway.

agrochemical metabolism Flazasulfuron sulfonylurea herbicide analytical reference standard TPSA metabolite

Ortho-Substitution Electronic Effects in Desulfinative Coupling

The mechanistic study by Drapeau, Willis et al. (JACS 2020) established that pyridine-2-sulfinates follow a distinct catalytic cycle from carbocyclic sulfinates, with the key difference being the formation of a chelated Pd(II)-sulfinate complex as the catalyst resting state, and rate-limiting SO₂ loss from this complex [1]. The position and electronic nature of substituents on the pyridine ring directly influence this chelated intermediate. The 3-CF₃ substituent is ortho to the sulfinate at position 2, exerting both a through-bond –I inductive effect (σₘ ≈ 0.43 for CF₃) and steric compression at the chelation site, which is predicted to modulate the SO₂ extrusion barrier differently than the 4-CF₃ (para, primarily resonance) or 5-CF₃ (meta) variants [1][2]. The Willis 2017 scope study confirmed that 3-substituted pyridine variants are efficient coupling partners, but the published data for trifluoromethyl-substituted pyridine-2-sulfinates focused on the 5-CF₃ variant (3f–l) [2]. A direct quantitative comparison of coupling yields for 3-CF₃ vs. 5-CF₃ vs. 4-CF₃ pyridine-2-sulfinates under identical conditions has not been reported in the peer-reviewed literature as of the available evidence.

regioisomer electronic effects ortho-substitution palladium catalysis SO₂ extrusion

Purity: 3-CF₃ vs. 5-CF₃ Analog

3-(Trifluoromethyl)pyridine-2-sulfinic acid (CAS 2098851-51-3) is supplied by Leyan at 98% purity . Its sodium salt (CAS 2098851-52-4) is also available at 98% purity from Leyan and from AKSci . For comparison, the 5-CF₃ regioisomer sodium salt (CAS 2098851-48-8) is commercially available from TCI at >98.0% (T)(HPLC) and from Sigma-Aldrich at ≥95% . The 4-CF₃ regioisomer sodium salt is available from Aladdin at ≥95% . The 3-CF₃ compound thus enters procurement consideration with a purity specification (98%) that meets or exceeds the assay specifications of the more widely distributed 5-CF₃ analog from major vendors. However, the 3-CF₃ variant currently has fewer commercial suppliers than the 5-CF₃ analog, which may impact lead times and competitive pricing.

vendor purity HPLC assay procurement specification quality comparison

3-(Trifluoromethyl)pyridine-2-sulfinic acid Key Application Scenarios


Desulfinative Cross-Coupling for Arylpyridine Synthesis

This compound provides a direct route to 2-aryl-3-(trifluoromethyl)pyridines via palladium-catalyzed desulfinative cross-coupling with (hetero)aryl bromides and chlorides, replacing unstable pyridine-2-boronic acids that typically fail for 2-substituted pyridines [1]. The Willis protocol (Pd(OAc)₂/PCy₃, K₂CO₃, 1,4-dioxane, 150 °C) has been demonstrated on multi-gram scale (7 g, 20 mmol, 92% yield for a related bipyridine) and is compatible with automated library synthesis for medicinal chemistry SAR exploration [1]. The 3-CF₃ group provides both metabolic stability enhancement and a handle for further derivatization [2].

Flazasulfuron Metabolite Reference Standard Synthesis

As the synthetic precursor to TPSA—a principal hydrolytic metabolite of the sulfonylurea herbicide Flazasulfuron—this compound is directly applicable in the preparation of certified reference materials for residue monitoring in environmental and food safety laboratories [1][2]. Regulatory tolerance determinations for Flazasulfuron under 40 CFR § 180.655 include its metabolites and degradates [3]. The sulfinic acid can be oxidized to the sulfonamide/sulfonic acid metabolite for use as an analytical standard, providing a procurement pathway that the 4-CF₃, 5-CF₃, and 6-CF₃ regioisomers cannot offer for this specific regulatory application.

Sulfonamide Drug Intermediate Library Synthesis

3-(Trifluoromethyl)pyridine-2-sulfinic acid is the key intermediate for generating 3-(trifluoromethyl)pyridine-2-sulfonyl chloride (CAS 174484-41-4) and the corresponding sulfonamide library [1]. The 3-CF₃-pyridine motif appears in multiple pharmaceutical agents (e.g., the Flazasulfuron sulfonylurea core and various kinase inhibitor scaffolds), where the ortho-relationship of the sulfonamide and CF₃ groups generates a specific three-dimensional pharmacophore distinct from other regioisomers [2]. The bench stability of the sulfinate salt form simplifies inventory management compared to the corresponding sulfonyl chloride, which is moisture-sensitive.

Sulfonylurea Herbicide Lead Optimization

The 3-CF₃-pyridine-2-sulfinic acid scaffold maps directly onto the pharmacophoric requirements of sulfonylurea herbicides [1]. US Patent 4218237A establishes the herbicidal utility of pyridine-2-sulfinyl and pyridine-2-sulfonyl sulfonanilides bearing trifluoromethyl substituents [2]. The sulfinic acid oxidation state provides a versatile node for generating both sulfinyl (–SO–) and sulfonyl (–SO₂–) derivatives, enabling systematic exploration of the sulfur oxidation state in herbicide SAR programs [1][2].

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